molecular formula C13H23NO3 B8100728 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

Cat. No.: B8100728
M. Wt: 241.33 g/mol
InChI Key: OTDCXAASUKNCST-UHFFFAOYSA-N
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Description

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of azabicyclo[2.2.2]octane, featuring a Boc-protected amine group and a methanol moiety. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol typically involves the following steps:

  • Formation of the Bicyclo[2.2.2]octane Core: : This can be achieved through intramolecular cyclization reactions starting from appropriate di- or tri-functional precursors.

  • Introduction of the Methanol Group: : The methanol group can be introduced via nucleophilic substitution reactions.

  • Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the methanol group to a carboxylic acid.

  • Reduction: : Reduction reactions can reduce the Boc-protected amine group to a primary amine.

  • Substitution: : Nucleophilic substitution reactions can replace the methanol group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and reagents like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylic acid .

  • Reduction: : Formation of 2-Boc-2-azabicyclo[2.2.2]octane-1-amine .

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: can be compared with other similar compounds such as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-methanol and 1-azabicyclo[2.2.2]octane-2-cyano . These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups and properties. The presence of the Boc-protected amine group in This compound makes it unique and suitable for specific applications where protection of the amine group is necessary.

List of Similar Compounds

  • 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol

  • 1-azabicyclo[2.2.2]octane-2-cyano

  • 1-Azabicyclo[2.2.2]octane, 4-methyl-

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10-4-6-13(14,9-15)7-5-10/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDCXAASUKNCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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